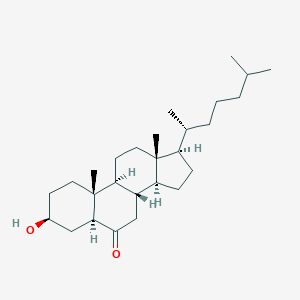

6-Ketocholestanol

Vue d'ensemble

Description

5α-cholestan-3β-ol-6-one est un composé stéroïdien dérivé du cholestérol. Il s'agit d'un cholestanoid, ce qui signifie qu'il est structurellement lié au cholestérol. Ce composé est connu pour son rôle dans l'analyse des lipides et sa présence dans divers processus biologiques.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le 5α-cholestan-3β-ol-6-one peut être synthétisé à partir du cholestérol par une série de réactions chimiques. Une méthode courante implique la réduction du cholestérol en 5α-cholestan-3β-ol, suivie d'une oxydation pour introduire le groupe cétone en position 6 .

Méthodes de production industrielle

La production industrielle de 5α-cholestan-3β-ol-6-one implique généralement l'extraction du cholestérol des graisses animales, suivie d'une modification chimique pour obtenir la structure désirée. Le processus comprend des étapes telles que la formation de cétone et l'hydroxylation .

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le 5α-cholestan-3β-ol-6-one peut subir des réactions d'oxydation pour former divers oxystérols.

Réduction : Il peut être réduit pour former différents dérivés hydroxylés.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau des groupes hydroxyle et cétone.

Réactifs et conditions courantes

Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).

Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4).

Solvants : Chloroforme, éthanol et autres solvants organiques.

Principaux produits formés

Oxydation : Formation de 5α-cholestane-3β,5α,6β-triol.

Réduction : Formation de 5α-cholestan-3β-ol.

Substitution : Formation de divers dérivés substitués de cholestanol.

4. Applications de la recherche scientifique

Le 5α-cholestan-3β-ol-6-one est largement utilisé dans la recherche scientifique :

Chimie : En tant que standard dans l'analyse des lipides par chromatographie en phase liquide à haute performance (HPLC).

Biologie : Étude du rôle des dérivés du cholestérol dans les membranes biologiques.

Médecine : Investigation de ses effets sur la formation de calculs biliaires et de ses applications thérapeutiques potentielles.

Industrie : Utilisé dans la production de produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action du 5α-cholestan-3β-ol-6-one implique son interaction avec les membranes lipidiques et les enzymes. Il est connu pour induire la formation de calculs biliaires en présence d'ions sodium. Le composé agit sur des cibles moléculaires spécifiques telles que l'hydrolase du cholestérol-époxyde, influençant le métabolisme lipidique et les processus cellulaires .

Applications De Recherche Scientifique

Membrane Dynamics

Research has shown that 6-ketocholestanol significantly influences the electrostatic properties of biological membranes. A study utilized vibrational Stark effect (VSE) spectroscopy to measure the dipole electric field in lipid bilayers containing 6-keto. The findings indicated that 6-keto increases the membrane electric field more consistently than cholesterol across varying concentrations, suggesting a distinct role in membrane fluidity and structure. Specifically, 6-keto was observed to sit higher in the bilayer compared to cholesterol, which enhances membrane fluidity by forming hydrogen bonds with interfacial water molecules .

Key Findings:

- Increased Electric Field: At concentrations up to 40 mol%, 6-keto consistently raised the electric field within lipid bilayers.

- Membrane Fluidity: The presence of 6-keto contributes to greater membrane fluidity compared to cholesterol, which is crucial for various cellular processes.

Lipid Metabolism

This compound has been investigated for its effects on lipid metabolism, particularly in hepatic cells. In studies involving HepG2 cells, 6-keto was found to suppress lipid accumulation by down-regulating fatty acid synthase (FASN) gene expression through sterol regulatory element-binding protein (SREBP)-dependent mechanisms. This action indicates its potential as a therapeutic agent in managing conditions related to lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD) .

Key Findings:

- Reduction of Lipid Accumulation: Treatment with 6-keto led to decreased intracellular triacylglycerol (TAG) levels by inhibiting FASN gene expression.

- Mechanism of Action: The suppression of FASN activity was linked to SREBP regulation, highlighting a pathway that could be targeted for metabolic disorders.

Enhancement of Skin Permeation

Another notable application of this compound is its ability to enhance skin permeation of therapeutic agents. A study evaluated its effect on the skin permeation of aminolevulinic acid (5-ALA), a prodrug used in photodynamic therapy. The results demonstrated that incorporating 6-keto into formulations significantly improved the permeation of 5-ALA through the skin barrier, suggesting its utility in transdermal drug delivery systems .

Key Findings:

- Increased Permeation: Formulations containing 6-keto showed enhanced skin absorption of 5-ALA.

- Potential for Drug Delivery: This property positions 6-keto as a valuable component in developing effective transdermal therapies.

Mécanisme D'action

The mechanism of action of 5alpha-CHOLESTAN-3beta-OL-6-ONE involves its interaction with lipid membranes and enzymes. It is known to induce the formation of gallstones in the presence of sodium ions. The compound acts on specific molecular targets such as cholesterol-epoxide hydrolase, influencing lipid metabolism and cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires

5α-cholestan-3β-ol : Un composé étroitement lié avec des caractéristiques structurelles similaires mais sans le groupe cétone en position 6.

5β-cholestan-3α-ol-6-one : Un autre cholestanoid avec une stéréochimie différente aux positions 5 et 3.

Unicité

Le 5α-cholestan-3β-ol-6-one est unique en raison de sa configuration structurelle spécifique, qui comprend un groupe cétone en position 6. Cette caractéristique structurelle confère une réactivité chimique et une activité biologique distinctes par rapport aux autres cholestanoides .

Activité Biologique

6-Ketocholestanol (6-keto) is a cholesterol derivative recognized for its significant biological activities, particularly in cellular metabolism and mitochondrial function. This article synthesizes recent research findings on the compound's mechanisms of action, effects on lipid metabolism, and implications for health.

Structure and Properties

This compound is structurally similar to cholesterol but features a ketone group at the C-6 position of the steroid nucleus. This modification alters its interactions within biological membranes and influences its biological activity. The compound has been shown to affect membrane electrostatics, enhancing membrane fluidity compared to cholesterol, which tends to stabilize membrane structures.

Lipid Metabolism Regulation

Recent studies have demonstrated that this compound plays a crucial role in regulating lipid metabolism. Specifically, it has been shown to suppress lipid accumulation in HepG2 cells by down-regulating the expression of fatty acid synthase (FASN) through sterol regulatory element-binding protein (SREBP)-dependent pathways.

- Key Findings :

Mitochondrial Function

This compound is recognized as a mitochondrial recoupler, which means it can counteract mitochondrial uncoupling caused by agents like carbonyl cyanide. This property is particularly relevant in conditions where mitochondrial dysfunction leads to decreased ATP production.

- Inhibition of Respiratory Complex I : Research indicates that 6-keto inhibits respiratory complex I, which is crucial for ATP synthesis . This inhibition may help restore ATP levels in dysfunctional mitochondria.

Electrophysiological Effects

Studies utilizing vibrational Stark effect (VSE) spectroscopy have shown that this compound affects the dipole electric field within lipid bilayers. Unlike cholesterol, which can decrease the electric field at higher concentrations, 6-keto consistently increases the electric field across varying concentrations.

- Membrane Dynamics : The presence of 6-keto enhances membrane fluidity and alters the organization of sterols within lipid bilayers, impacting overall membrane function .

Comparative Studies

A comparative analysis of this compound with other oxycholesterols reveals its unique properties:

| Compound | Lipid Accumulation | Membrane Fluidity | Mitochondrial Recoupling |

|---|---|---|---|

| Cholesterol | Moderate | Low | No |

| This compound | Significant | High | Yes |

| Other Oxycholesterols | Variable | Variable | No |

Case Studies and Clinical Implications

- Liver Health : In a study examining liver cells, treatment with this compound led to significant reductions in lipid accumulation, suggesting potential therapeutic applications for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

- Mitochondrial Diseases : The ability of 6-keto to recouple mitochondria presents a promising avenue for treating conditions characterized by mitochondrial dysfunction, potentially improving energy metabolism in affected tissues.

Propriétés

IUPAC Name |

(3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMQKOQOLPGBBE-ZNCJEFCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175-06-0 | |

| Record name | 6-Ketocholestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketocholestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001175060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-oxocholestanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-KETOCHOLESTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V12D4A742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Ketocholestanol primarily interacts with biological membranes, influencing their biophysical properties. This interaction stems from its ability to modify the membrane dipole potential (Ψd) [, , , , , , , , , , ]. Specifically, this compound increases Ψd [, , , , ], which affects the interaction of charged molecules and peptides with the membrane [, , , , , , , , , , ].

ANone: this compound (also known as 5α-Cholestan-3β-ol-6-one) has the following characteristics:

- Spectroscopic Data: Detailed spectroscopic data can be found in publications focusing on its synthesis and characterization. For example, researchers have utilized GC-MS and 13C NMR to verify the enrichment of heavy oxygen-labeled this compound [].

ANone: While specific data on material compatibility is limited in the provided literature, this compound's behavior in various model systems offers insights:

- Lipid Membranes: this compound readily incorporates into lipid bilayers, influencing membrane fluidity, dipole potential, and interactions with other molecules [, , , , , , , , , , , ].

- Stability in Formulations: One study investigated this compound's ability to enhance skin permeation of 5-aminolevulinic acid using different formulations. While not the focus, the study mentioned the stability of the formulations themselves over time []. This suggests that this compound can be incorporated into various formulations, but further research is needed to fully characterize its stability within these formulations.

ANone: The provided literature does not highlight any catalytic properties or applications of this compound. Its primary role, as highlighted in the research, is modulating membrane properties, making it a valuable tool for studying membrane biophysics and related processes.

ANone: Understanding the SAR of this compound is crucial for comprehending its mechanism of action and designing more potent and selective analogs.

- Key Structural Features: The ketone group at the 6-position of the steroid nucleus plays a crucial role in its ability to modify the membrane dipole potential [, , , , ].

- Comparison with Cholesterol: Replacing the hydroxyl group of cholesterol with a keto group at the 6 position results in significant differences in their interactions with membranes and effects on dipole potential [, , ]. This highlights the importance of the keto group in this compound's activity.

ANone: While the provided research doesn't provide detailed information on the stability of this compound in various conditions, it's important to note:

- Formulation Strategies: Researchers have successfully incorporated this compound into liposomal formulations and creams for transdermal delivery [, ]. These studies highlight the potential for formulating this compound to enhance drug delivery, but further research is needed to optimize these formulations and assess long-term stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.